1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano CUMYL-BUT7AICA involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a cyanobutyl group. The reaction conditions typically include the use of solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide), with the reaction being carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4-cyano CUMYL-BUT7AICA follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in specialized facilities equipped to handle the chemicals and reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-cyano CUMYL-BUT7AICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The cyanobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of 4-cyano CUMYL-BUT7AICA, which can be used for further research and analysis .
Scientific Research Applications
4-cyano CUMYL-BUT7AICA has several scientific research applications, including:
Chemistry: Used as an analytical reference material to study the properties and reactions of synthetic cannabinoids.
Biology: Employed in research to understand the interaction of synthetic cannabinoids with biological systems.
Medicine: Investigated for potential therapeutic applications, although its use is primarily limited to research.
Mechanism of Action
The mechanism of action of 4-cyano CUMYL-BUT7AICA involves its interaction with cannabinoid receptors in the body. It acts as an agonist for these receptors, mimicking the effects of natural cannabinoids. The molecular targets include the CB1 and CB2 receptors, which are part of the endocannabinoid system. The pathways involved in its action include the modulation of neurotransmitter release and the activation of various signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-cyano CUMYL-BUT7AICA include:
Uniqueness
4-cyano CUMYL-BUT7AICA is unique due to its specific structural configuration, which imparts distinct properties and interactions with cannabinoid receptors. Its cyanobutyl group differentiates it from other synthetic cannabinoids, leading to unique pharmacological effects and research applications .
Properties
IUPAC Name |
1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)pyrrolo[2,3-b]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-22(2,17-10-5-3-6-11-17)25-21(27)19-16-26(15-8-4-7-13-23)20-18(19)12-9-14-24-20/h3,5-6,9-12,14,16H,4,7-8,15H2,1-2H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPZVGXELGJCHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2C=CC=N3)CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501343264 | |
Record name | 1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501343264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2160555-53-1 | |
Record name | 1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501343264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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